5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide
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Overview
Description
5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide is a complex organic compound characterized by its distinct structural elements, including a quinolinyl isoxazole and a phenylsulfonyl group. It has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to target cancer cells, particularly melanoma cells .
Mode of Action
It is known that similar compounds interact with their targets by inhibiting cell growth and proliferation . This is achieved through the disruption of essential cellular processes, leading to cell death .
Biochemical Pathways
It is likely that the compound interferes with the pathways involved in cell growth and proliferation, leading to the death of cancer cells .
Pharmacokinetics
It is known that similar compounds have been designed to improve cellular permeability, which would enhance their bioavailability .
Result of Action
The compound has been found to have potent to moderate activities against certain cancer cell lines, including B16F1, Colo205, and HepG2 . The most active compound in the series was found to have an IC50 of 0.079 µM against B16F1, which is comparable to the standard drug Doxorubicin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide involves several key steps:
Formation of the Quinoline Ring: : This can be achieved through cyclization reactions using appropriate starting materials.
Introduction of the Phenylsulfonyl Group: : This is typically introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Isoxazole Ring Formation: : Constructing the isoxazole ring often involves cyclization of an appropriate precursor.
Amide Formation: : This step involves the reaction of the carboxylic acid with an amine to form the carboxamide.
Industrial Production Methods
Industrial production generally scales up these reactions, optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide can undergo various reactions, including:
Oxidation: : This can affect both the quinoline and isoxazole rings.
Reduction: : Useful in modifying the functional groups attached to the quinoline moiety.
Substitution: : Electrophilic or nucleophilic substitutions can modify the phenylsulfonyl group or the quinoline ring.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Halogens like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
The products of these reactions vary widely depending on the specific conditions, leading to derivatives that may have altered biological activities or physical properties.
Scientific Research Applications
5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide has been investigated for:
Chemistry: : Studying its unique reactivity and potential for further functionalization.
Biology: : Exploring its interactions with biological molecules, such as enzymes or receptors.
Medicine: : Investigating its potential as a therapeutic agent, particularly in the context of anti-inflammatory or anti-cancer activities.
Comparison with Similar Compounds
When comparing 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide with similar compounds:
Uniqueness: : Its combination of a quinoline and isoxazole with a phenylsulfonyl group is unique, providing a distinct set of properties.
Similar Compounds
5-methyl-N-(quinolin-7-yl)isoxazole-4-carboxamide: Lacks the phenylsulfonyl group.
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carboxamide: Lacks the isoxazole ring.
Conclusion
This compound is a compound of significant interest due to its complex structure and diverse potential applications in science and industry. Its preparation, reactivity, and biological effects make it a valuable subject for ongoing research.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14-18(13-21-27-14)20(24)22-16-10-9-15-6-5-11-23(19(15)12-16)28(25,26)17-7-3-2-4-8-17/h2-4,7-10,12-13H,5-6,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAKJYIHWKCBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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